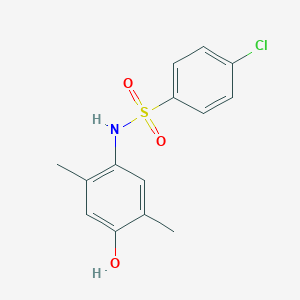

4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

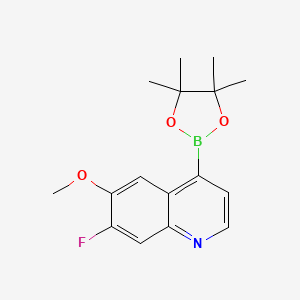

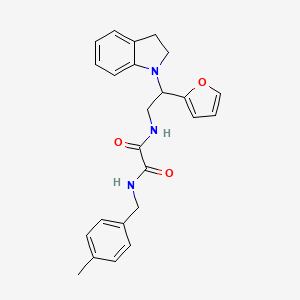

“4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide” is a synthetic compound with the molecular formula C14H14ClNO3S . Its average mass is 311.784 Da and its monoisotopic mass is 311.038300 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis of Fused Heterocycles

This compound is utilized in the synthesis of various fused heterocycles, which are crucial in pharmaceutical research. These heterocycles often exhibit unique biological activities and are fundamental structures in many therapeutic agents .

Antimicrobial Activity

4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide shows promise in antimicrobial drug discovery. Its structure is conducive to the development of new antimicrobial agents, particularly those targeting resistant strains of bacteria and fungi .

Biological Activity Spectrum

The compound’s derivatives have been studied for their spectrum of biological activity. Modifications to its structure can lead to variations in biological efficacy, including increased lipophilicity, which is a desirable trait for drug absorption .

Synthetic Methodology

The compound serves as a key intermediate in synthetic chemistry. It’s involved in the development of synthetic methodologies for quinolinone derivatives, which are important in the creation of new drugs .

Structure-Activity Relationship (SAR) Studies

Researchers use this compound to understand the SAR of quinolones. By studying how different substitutions affect biological activity, scientists can design more effective drugs with targeted properties .

Antifungal Applications

Specific analogs of this compound have shown exceptional antifungal activities. This is particularly relevant in the search for new treatments against fungal infections, which are becoming increasingly difficult to treat due to resistance .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a promising target for antiproliferative agents .

Mode of Action

The compound interacts with CA IX, inhibiting its activity It is known that benzenesulfonamide derivatives can bind to the active site of carbonic anhydrases, disrupting their function .

Biochemical Pathways

The inhibition of CA IX affects the pH regulation in tumor cells. Normally, tumor cells shift their metabolism to anaerobic glycolysis, which significantly modifies the pH. The inhibition of CA IX disrupts this process, potentially leading to a less favorable environment for tumor growth .

Result of Action

The inhibition of CA IX by 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide can lead to antiproliferative effects. In studies, some benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines . For example, certain derivatives were able to induce apoptosis in MDA-MB-231 cells, a triple-negative breast cancer cell line .

Propiedades

IUPAC Name |

4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-9-8-14(17)10(2)7-13(9)16-20(18,19)12-5-3-11(15)4-6-12/h3-8,16-17H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDDDCGNFUBLBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2356708.png)

![5-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2356710.png)

![9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2356720.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2356721.png)

![ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2356727.png)

![Methyl 2-[(3-aminocyclobutyl)-ethylamino]acetate](/img/structure/B2356731.png)